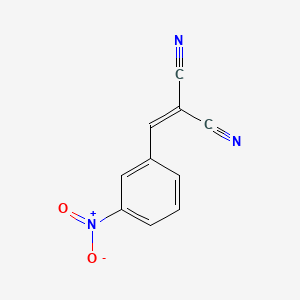

(3-Nitrobenzylidene)malononitrile

Description

The exact mass of the compound (3-Nitrobenzylidene)malononitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637339. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Nitrobenzylidene)malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Nitrobenzylidene)malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(3-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-9(7-12)4-8-2-1-3-10(5-8)13(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMJZLGIKHAOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182511 | |

| Record name | Malononitrile, (m-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-32-6 | |

| Record name | 3-Nitrobenzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Nitrobenzylidene)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Nitrobenzylidene)malononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (m-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malononitrile, (m-nitrobenzylidene)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-Nitrobenzylidene)malononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88X87U5GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3-Nitrobenzylidene)malononitrile CAS number 2826-32-6

An In-Depth Technical Guide to (3-Nitrobenzylidene)malononitrile (CAS Number: 2826-32-6)

Foreword

This technical guide provides a comprehensive overview of (3-Nitrobenzylidene)malononitrile, a molecule of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections are designed to offer not just a compilation of data, but a synthesized understanding of the compound's properties, synthesis, and potential applications, with a particular focus on its proposed mechanism of biological action. The information herein is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights.

Introduction and Chemical Identity

(3-Nitrobenzylidene)malononitrile, with the CAS number 2826-32-6, is an organic compound belonging to the benzylidene malononitrile family. Its structure is characterized by a benzene ring substituted with a nitro group at the meta-position, which is double-bonded to a malononitrile group.[1] This arrangement of electron-withdrawing groups (nitro and cyano) imparts unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis and a candidate for various biological applications.[1] The compound typically appears as a yellow crystalline solid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (3-Nitrobenzylidene)malononitrile is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅N₃O₂ | [2] |

| Molecular Weight | 199.17 g/mol | [2] |

| Melting Point | 101–102 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Low in water; soluble in dichloromethane (DCM) | [1] |

Synthesis and Purification

The most common and efficient method for the synthesis of (3-Nitrobenzylidene)malononitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde (3-nitrobenzaldehyde).[3]

Knoevenagel Condensation: Mechanism

The reaction proceeds through a three-step mechanism:

-

Deprotonation: A basic catalyst abstracts a proton from the acidic methylene group of malononitrile, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde to form a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, (3-Nitrobenzylidene)malononitrile.

Caption: Knoevenagel condensation for (3-Nitrobenzylidene)malononitrile synthesis.

Experimental Protocol: Synthesis of (3-Nitrobenzylidene)malononitrile

The following protocol is a representative procedure for the synthesis of (3-Nitrobenzylidene)malononitrile.

Materials:

-

3-Nitrobenzaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion of the reaction (typically observed by the formation of a precipitate), collect the solid product by filtration.[4]

-

Wash the crude product with cold ethanol and then with water to remove any unreacted starting materials and catalyst.[4]

-

Recrystallize the crude product from ethanol to obtain pure yellow crystals of (3-Nitrobenzylidene)malononitrile.[4]

Biological Activity and Proposed Mechanism of Action

(3-Nitrobenzylidene)malononitrile has demonstrated promising biological activities, including anticancer and antimicrobial effects.[3] The presence of the nitro group is believed to be crucial for its bioactivity.[3]

Anticancer Activity: A Mitochondrial Uncoupling Mechanism

While the precise mechanism of action is still under investigation, a compelling hypothesis is that (3-Nitrobenzylidene)malononitrile exerts its anticancer effects by acting as a mitochondrial uncoupler, also known as a protonophore.[5][6]

The Protonophore Hypothesis:

Mitochondrial uncouplers are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[5] This uncoupling of oxidative phosphorylation leads to a decrease in cellular ATP levels and an increase in oxygen consumption.[2] Cancer cells, with their altered metabolism (the Warburg effect), are often more susceptible to disruptions in energy production than healthy cells.

The proposed mechanism for (3-Nitrobenzylidene)malononitrile is analogous to that of other well-known nitroaromatic uncouplers like 2,4-dinitrophenol (DNP).[1][7][8] The acidic proton on the benzylidene group, made more acidic by the electron-withdrawing nitro and cyano groups, can be released in the mitochondrial matrix. The resulting lipophilic anion can then diffuse back across the inner mitochondrial membrane to the intermembrane space, where it picks up another proton, completing the cycle.

This futile cycling of protons disrupts the mitochondrial membrane potential, leading to:

-

Decreased ATP synthesis: Depriving cancer cells of the energy required for rapid proliferation.[2]

-

Increased Reactive Oxygen Species (ROS) production: The hyperactive electron transport chain can lead to increased production of ROS, inducing oxidative stress and triggering apoptosis.[9]

-

Induction of Apoptosis: The combination of energy depletion and oxidative stress can activate apoptotic pathways, leading to programmed cell death in cancer cells.

Caption: Proposed mitochondrial uncoupling mechanism of (3-Nitrobenzylidene)malononitrile.

While direct experimental evidence for this specific molecule is still emerging, studies on structurally similar nitrobenzylidene derivatives have shown cytotoxicity against various cancer cell lines, supporting the potential of this class of compounds as anticancer agents.[7]

Antimicrobial Activity

Benzylidene malononitrile derivatives have also been investigated for their antimicrobial properties. The electron-deficient nature of the molecule makes it susceptible to nucleophilic attack by biological molecules, which could contribute to its antimicrobial effects. A study on a related compound, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii.[10] This suggests that (3-Nitrobenzylidene)malononitrile may also possess a broad spectrum of antibacterial activity, although specific data for this compound is needed. The proposed mechanism for antimicrobial action may involve the inhibition of essential enzymes or disruption of the bacterial cell membrane.

Spectroscopic Characterization

The structural confirmation of (3-Nitrobenzylidene)malononitrile is typically achieved through a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of closely related isomers and derivatives.[4][11][12]

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~8.6-8.7 (s, 1H, Ar-H), ~8.4-8.5 (d, 1H, Ar-H), ~8.2-8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, =CH), ~7.7-7.8 (t, 1H, Ar-H) ppm |

| ¹³C NMR (CDCl₃) | δ ~160 (C=CH), ~148 (C-NO₂), ~136, ~132, ~130, ~128, ~126 (Ar-C), ~113, ~112 (CN), ~85 (C(CN)₂) ppm |

| FTIR (KBr) | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1600 cm⁻¹ (C=C stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch) |

| Mass Spec. (EI) | m/z 199 (M⁺), 170, 153, 127, 101 |

Note: The exact chemical shifts and fragmentation patterns may vary depending on the solvent and instrument used.

Safety and Handling

(3-Nitrobenzylidene)malononitrile and its precursors, 3-nitrobenzaldehyde and malononitrile, should be handled with care in a laboratory setting.

-

Toxicity: While specific toxicity data for (3-Nitrobenzylidene)malononitrile is limited, related compounds like 3-nitrobenzonitrile are harmful if swallowed, in contact with skin, or if inhaled.[2] Malononitrile is classified as toxic.

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[2] Avoid creating dust.[2]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.

Conclusion

(3-Nitrobenzylidene)malononitrile is a versatile molecule with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Knoevenagel condensation makes it readily accessible for further research. The compelling hypothesis of its action as a mitochondrial uncoupler provides a strong rationale for its investigation as an anticancer agent. Further studies are warranted to fully elucidate its mechanism of action, explore its full therapeutic potential, and establish a comprehensive safety profile. This guide serves as a foundational resource for researchers embarking on the study of this promising compound.

References

-

Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). ResearchGate. (n.d.). Available at: [Link]

-

Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. National Center for Biotechnology Information. (2021). Available at: [Link]

-

4-Nitrobenzylidene malononitrile. PubChem. (n.d.). Available at: [Link]

-

Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. ResearchGate. (n.d.). Available at: [Link]

-

In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed. (n.d.). Available at: [Link]

-

Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (n.d.). Available at: [Link]

-

Exploring the therapeutic potential of mitochondrial uncouplers in cancer. National Center for Biotechnology Information. (n.d.). Available at: [Link]

- EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells. Google Patents. (n.d.).

-

2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. PubMed. (2024-03-25). Available at: [Link]

-

The mitochondrial uncoupling as a promising pharmacological target against cancer. Semantic Scholar. (2019-02-25). Available at: [Link]

-

Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action. National Center for Biotechnology Information. (n.d.). Available at: [Link]

-

Biological Evaluation of (2-(2-(2-Nitrophenyl) Diazinyl) Malononitrile): Focus on Antibacterial Activity. (2025-12-21). Available at: [Link]

-

2-(4-Nitrobenzylidene)malononitrile. National Center for Biotechnology Information. (n.d.). Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available at: [Link]

-

Supplementary Information. (n.d.). Available at: [Link]

-

The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Frontiers. (n.d.). Available at: [Link]

-

2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. PubMed. (2022-10-25). Available at: [Link]

Sources

- 1. 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy (3-Nitrobenzylidene)malononitrile | 2826-32-6 [smolecule.com]

- 4. rsc.org [rsc.org]

- 5. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

(3-Nitrobenzylidene)malononitrile molecular structure and weight

Physicochemical Data

A summary of the key physicochemical properties of (3-Nitrobenzylidene)malononitrile is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-[(3-nitrophenyl)methylidene]propanedinitrile | Smolecule[1] |

| CAS Number | 2826-32-6 | Smolecule[1] |

| Molecular Formula | C₁₀H₅N₃O₂ | Smolecule[1] |

| Molecular Weight | 199.17 g/mol | Smolecule[1] |

| Appearance | Pale yellow solid | Smolecule[2] |

| Melting Point | 101–102 °C | Smolecule[2] |

| Solubility | Low in water; soluble in Dichloromethane (DCM) | Smolecule[2] |

Synthesis and Mechanism

(3-Nitrobenzylidene)malononitrile is typically synthesized via the Knoevenagel condensation reaction. This well-established method in organic chemistry involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.

Knoevenagel Condensation: The Core Reaction

The synthesis of (3-Nitrobenzylidene)malononitrile involves the condensation of 3-nitrobenzaldehyde with malononitrile. The reaction is facilitated by a weak base, such as piperidine or an amine-based catalyst, and is often carried out in a polar solvent like ethanol. The active methylene group of malononitrile is readily deprotonated by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The subsequent elimination of a water molecule yields the final product.

Reaction Mechanism

The mechanism of the Knoevenagel condensation for the synthesis of (3-Nitrobenzylidene)malononitrile can be visualized as a two-step process:

-

Nucleophilic Addition: The basic catalyst removes a proton from the active methylene group of malononitrile, generating a resonance-stabilized carbanion. This carbanion then attacks the carbonyl carbon of 3-nitrobenzaldehyde, forming an alkoxide intermediate.

-

Dehydration: The alkoxide intermediate is protonated by the solvent or a proton source, forming a β-hydroxy nitrile. This intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the stable, conjugated product, (3-Nitrobenzylidene)malononitrile.

Caption: Knoevenagel condensation workflow for the synthesis of (3-Nitrobenzylidene)malononitrile.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of (3-Nitrobenzylidene)malononitrile. This protocol is based on established methods and can be adapted for different scales.

Materials:

-

3-Nitrobenzaldehyde

-

Malononitrile

-

Ethanol (or other suitable polar solvent)

-

Piperidine (or other basic catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add malononitrile (1-1.1 equivalents) followed by a catalytic amount of piperidine (a few drops).

-

Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of (3-Nitrobenzylidene)malononitrile.

Characterization

The structure and purity of the synthesized (3-Nitrobenzylidene)malononitrile can be confirmed using a variety of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 7.5-8.5 ppm, a singlet for the vinylic proton around 8.0 ppm. |

| ¹³C NMR | Resonances for the aromatic carbons, the cyano carbons (around 115 ppm), and the carbons of the double bond. |

| FT-IR | Characteristic sharp peak for the nitrile (C≡N) stretch around 2220 cm⁻¹, peaks for the nitro group (NO₂) asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹, respectively, and C=C stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (199.17 g/mol ). |

Applications in Research and Development

(3-Nitrobenzylidene)malononitrile and its derivatives are valuable compounds with a range of applications in both chemical synthesis and biological research.

Organic Synthesis

The unique electronic and structural features of (3-Nitrobenzylidene)malononitrile make it a versatile building block in organic synthesis. The electron-deficient double bond is susceptible to nucleophilic attack, and the cyano groups can participate in various cycloaddition and condensation reactions. This reactivity has been exploited for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrans, and thiazoles.

Materials Science

The presence of both electron-donating (cyano) and electron-withdrawing (nitro) groups imparts interesting optical and electronic properties to the molecule. These characteristics have led to investigations into its use in the development of non-linear optical (NLO) materials and as a component in organic semiconductors.[2]

Drug Development and Biological Activity

Derivatives of benzylidene malononitrile have been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3] The specific substitution pattern on the phenyl ring plays a crucial role in determining the biological efficacy of these compounds.[3] While the direct therapeutic application of (3-Nitrobenzylidene)malononitrile is not established, it serves as a valuable scaffold for the development of novel therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (3-Nitrobenzylidene)malononitrile. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(3-Nitrobenzylidene)malononitrile is a compound with a rich chemistry and a growing number of applications. Its straightforward synthesis via the Knoevenagel condensation, coupled with its versatile reactivity, makes it an important tool for synthetic chemists. Furthermore, its interesting physicochemical properties and the biological activity of its derivatives continue to attract the attention of researchers in materials science and drug discovery. This guide has provided a comprehensive overview of its molecular structure, properties, synthesis, and applications, serving as a valuable resource for scientists working with this compound.

References

-

PubChem. 4-Nitrobenzylidene malononitrile. National Center for Biotechnology Information. Available from: [Link]

-

Al-Warhi, T., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 26233–26248. Available from: [Link]

Sources

An In-depth Technical Guide to (3-Nitrobenzylidene)malononitrile: Solubility and Stability for the Research Scientist

Introduction

(3-Nitrobenzylidene)malononitrile, a derivative of benzylidene malononitrile, is a compound of significant interest in organic synthesis and materials science. Its electron-deficient structure, arising from the presence of two cyano groups and a nitro group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This guide delves into the crucial aspects of its solubility and stability, providing researchers, scientists, and drug development professionals with the necessary knowledge for its effective handling, storage, and application.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (3-Nitrobenzylidene)malononitrile is paramount for its successful application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅N₃O₂ | |

| Molecular Weight | 199.17 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | 101–102°C |

Solubility Profile

Qualitative Solubility:

-

(3-Nitrobenzylidene)malononitrile exhibits low solubility in water. This is expected due to its largely nonpolar aromatic structure. The related compound, 3-nitrobenzonitrile, has a reported water solubility of 1.7 g/L at 25°C, suggesting a similar low solubility for the title compound.

-

It is soluble in dichloromethane (DCM). [1]

-

Based on solvents used in its synthesis, it is expected to have appreciable solubility in common organic solvents such as ethanol, methanol, and ethyl acetate .

Protocol for Determining Solubility:

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocol is recommended:

-

Materials: (3-Nitrobenzylidene)malononitrile, chosen solvent, analytical balance, temperature-controlled shaker or water bath, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure: a. Prepare a series of saturated solutions by adding an excess of (3-Nitrobenzylidene)malononitrile to a known volume of the solvent in separate vials. b. Equilibrate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached. c. After equilibration, allow the excess solid to settle. d. Carefully filter an aliquot of the supernatant to remove any undissolved solid. e. Dilute the filtered solution to a concentration within the linear range of the analytical instrument. f. Quantify the concentration of (3-Nitrobenzylidene)malononitrile in the diluted solution using a pre-established calibration curve. g. Calculate the solubility in the desired units (e.g., g/L or mol/L).

Caption: Workflow for experimental solubility determination.

Stability Considerations

The stability of (3-Nitrobenzylidene)malononitrile under various conditions is a key factor in its handling, storage, and successful application in chemical reactions.

Hydrolytic Stability

The presence of the electron-withdrawing nitro and cyano groups makes the exocyclic double bond of (3-Nitrobenzylidene)malononitrile susceptible to nucleophilic attack. While specific kinetic data for the hydrolysis of the 3-nitro isomer is scarce, a study on the closely related o-chlorobenzylidene malononitrile revealed that it undergoes hydrolysis at room temperature to yield o-chlorobenzaldehyde and malononitrile. This suggests that (3-Nitrobenzylidene)malononitrile is likely to undergo a similar retro-Knoevenagel condensation reaction in the presence of water, especially under basic or acidic conditions.

Proposed Hydrolysis Pathway:

Caption: Proposed hydrolytic degradation pathway.

Thermal Stability

While a specific decomposition temperature for (3-Nitrobenzylidene)malononitrile is not documented, the precursor malononitrile can polymerize violently at temperatures above 130°C.[2] It is therefore recommended to handle (3-Nitrobenzylidene)malononitrile with caution at elevated temperatures.

Photochemical Stability

Aromatic nitro compounds are known to be photochemically active. While specific studies on the photodegradation of (3-Nitrobenzylidene)malononitrile are not available, it is prudent to assume sensitivity to light, particularly UV radiation. To maintain the integrity of the compound, it should be stored in amber vials or protected from light.

Synthesis and Purification

(3-Nitrobenzylidene)malononitrile is typically synthesized via the Knoevenagel condensation of 3-nitrobenzaldehyde and malononitrile.

General Knoevenagel Condensation Protocol:

-

Reactants: 3-nitrobenzaldehyde and malononitrile (typically in a 1:1 to 1:1.1 molar ratio).

-

Solvent: A suitable solvent such as ethanol or methanol is commonly used.

-

Catalyst: A basic catalyst like piperidine or ammonium acetate is often employed to facilitate the reaction.

-

Procedure: a. Dissolve 3-nitrobenzaldehyde in the chosen solvent in a round-bottom flask. b. Add malononitrile and the catalyst to the solution. c. Stir the reaction mixture at room temperature or with gentle heating. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, the product often precipitates from the reaction mixture. f. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol/water mixture), and dried.

-

Purification: Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain a pure product.

Caption: General workflow for the synthesis of (3-Nitrobenzylidene)malononitrile.

Safe Handling and Storage

Given the lack of a specific Safety Data Sheet (SDS) for (3-Nitrobenzylidene)malononitrile, it is recommended to handle it with the precautions outlined for its precursors and structurally related compounds.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

-

Avoid inhalation of dust and contact with skin and eyes.[4][5]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place.[6]

-

Protect from light by storing in an amber vial or in a dark location.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Conclusion

(3-Nitrobenzylidene)malononitrile is a valuable compound with diverse applications in organic synthesis. A thorough understanding of its solubility and stability is crucial for its effective utilization. While quantitative data remains limited, this guide provides a comprehensive overview based on available literature and data from analogous compounds. Researchers are encouraged to perform specific solubility and stability studies tailored to their experimental conditions to ensure optimal results.

References

-

Carl ROTH. (2023). Safety Data Sheet: 3-Nitrobenzonitrile. Available at: [Link]

-

Loba Chemie. (2015). MALONONITRILE FOR SYNTHESIS MSDS. Available at: [Link]

-

PubChem. Malononitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Malononitrile - 3.2.14 Polymerization. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Knoevenagel Condensation: Mechanism and Synthesis of (3-Nitrobenzylidene)malononitrile

Abstract

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency and versatility in creating α,β-unsaturated systems. This guide provides a detailed examination of the Knoevenagel condensation mechanism, specifically focusing on the synthesis of (3-Nitrobenzylidene)malononitrile from 3-nitrobenzaldehyde and malononitrile. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying causality of experimental choices. We will dissect the roles of reactants and catalysts, present a self-validating experimental protocol, and discuss key characterization techniques. The insights herein are grounded in established chemical principles and authoritative literature, providing a robust framework for understanding and applying this critical reaction.

The Knoevenagel Condensation: A Gateway to Bioactive Scaffolds

The Knoevenagel condensation, first reported by Emil Knoevenagel, is a modification of the Aldol condensation involving the reaction of a carbonyl compound with an active methylene compound.[1] Traditionally, this reaction is facilitated by a weak base, such as a primary, secondary, or tertiary amine.[1] Its significance lies in its ability to reliably generate functionalized alkenes, which are pivotal intermediates in the synthesis of a wide array of complex molecules.

Benzylidenemalononitrile derivatives, the products of this reaction, are of particular interest to the scientific community. These scaffolds serve as valuable organic intermediates for the synthesis of drugs and other important products, demonstrating a range of biological activities including antitumoral, antifungal, and antibacterial properties.[1][2] The presence of the dicyanovinyl group makes these compounds highly versatile for further chemical transformations and imparts unique electronic properties that are often crucial for their bioactivity.

Core Mechanism: A Stepwise Deconstruction

The synthesis of (3-Nitrobenzylidene)malononitrile is a classic example of the Knoevenagel condensation. The reaction's success hinges on the specific electronic properties of the reactants and the catalytic action of a base.

-

3-Nitrobenzaldehyde (The Electrophile): The carbonyl carbon of the aldehyde group is inherently electrophilic. This electrophilicity is significantly enhanced by the presence of the nitro group (-NO₂) at the meta position. As a potent electron-withdrawing group, the nitro substituent pulls electron density from the aromatic ring and, by extension, from the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Malononitrile (The Nucleophile Precursor): Malononitrile is classified as an "active methylene compound." The two protons on the central carbon (the α-protons) are unusually acidic (pKa ≈ 11) for a C-H bond.[3] This heightened acidity is due to the powerful inductive electron-withdrawing effect of the two adjacent cyano (-C≡N) groups and, more importantly, the ability of these groups to stabilize the resulting carbanion through resonance.

The reaction proceeds through a well-defined, multi-step pathway catalyzed by a base (designated as :B in the diagram below), typically a weak amine like piperidine.

-

Deprotonation & Carbanion Formation: The catalyst initiates the reaction by deprotonating the active methylene carbon of malononitrile.[3][4] This acid-base reaction, while an equilibrium, generates a small but sufficient concentration of the highly nucleophilic malononitrile carbanion.

-

Nucleophilic Attack: The resonance-stabilized carbanion attacks the highly electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[4][5]

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH⁺), yielding an unstable aldol-type addition product.

-

Dehydration: The reaction is driven to completion by the elimination of a water molecule. A second molecule of the base removes a proton from the carbon that originally bore the active methylene group, leading to the formation of a double bond and the ejection of a hydroxide ion. The hydroxide ion is subsequently protonated to form water, regenerating the base catalyst. The final product, (3-Nitrobenzylidene)malononitrile, is a highly conjugated and stable molecule.

Experimental Protocol and In-Process Validation

This section provides a robust, self-validating protocol for the synthesis of (3-Nitrobenzylidene)malononitrile. The inclusion of in-process controls ensures that the reaction's progress can be monitored, aligning with principles of trustworthiness and reproducibility.

| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Notes |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.0 | Purity >98% |

| Malononitrile | CH₂(CN)₂ | 66.06 | 1.0 | Purity >99% |

| Piperidine | C₅H₁₁N | 85.15 | ~0.1 (catalytic) | Use as a catalyst. Handle in a fume hood. |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | Anhydrous or 95% |

| Hexane | C₆H₁₄ | 86.18 | As needed | For TLC mobile phase |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For TLC mobile phase |

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzaldehyde (1.0 mmol, 151 mg) and malononitrile (1.0 mmol, 66 mg).

-

Solvent Addition: Add 10 mL of ethanol to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Catalyst Addition: In a fume hood, carefully add 2-3 drops of piperidine (~0.1 mmol) to the reaction mixture. An immediate color change to yellow or orange is typically observed.

-

Reaction Monitoring (In-Process Control): Allow the reaction to stir at room temperature. Monitor the progress every 15-20 minutes using Thin-Layer Chromatography (TLC).

-

TLC System: Use a silica gel plate with a mobile phase of 3:1 Hexane:Ethyl Acetate.

-

Validation: Spot the starting materials (3-nitrobenzaldehyde and malononitrile) and the reaction mixture on the same plate. The reaction is complete when the spot corresponding to 3-nitrobenzaldehyde has disappeared, and a new, more polar product spot is dominant.

-

-

Product Isolation: Upon completion (typically within 1-2 hours), a solid precipitate of the product will have formed. Cool the flask in an ice bath for 15 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2-3 mL) to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the product in a vacuum oven at a low temperature (40-50 °C) or air-dry to a constant weight.

Product Characterization: Confirming Success

Proper characterization is essential to confirm the identity and purity of the synthesized (3-Nitrobenzylidene)malononitrile.

| Property | Expected Result | Rationale |

| Physical State | Yellow to pale-orange crystalline solid | The extended π-conjugation system absorbs in the visible spectrum. |

| Melting Point | ~83-85 °C | Based on literature values for similar compounds.[6] A sharp melting point indicates high purity. |

| FTIR (cm⁻¹) | ~2220 (C≡N), ~1600 (C=C), ~1530 & 1350 (NO₂) | Strong, sharp nitrile stretch. Alkene stretch. Asymmetric and symmetric stretches for the nitro group.[6] |

| ¹H NMR (CDCl₃, δ ppm) | 7.6-8.5 (m, 4H, Ar-H), ~7.9 (s, 1H, vinyl-H) | Complex multiplet for the four aromatic protons. A sharp singlet for the vinylic proton. |

| ¹³C NMR (CDCl₃, δ ppm) | ~160 (vinyl-C), 149 (Ar-C-NO₂), 125-135 (Ar-C), 112-114 (C≡N), ~83 (vinyl-C) | Signals correspond to the unique carbons in the conjugated system and aromatic ring.[6] |

A Senior Scientist's Perspective: Causality and Optimization

An experienced researcher understands that protocol choices are deliberate and impact the reaction's outcome.

-

Why a Weak Base? The use of a weak base like piperidine is a critical choice. A strong base, such as sodium hydroxide, could lead to undesirable side reactions. These include the hydrolysis of the nitrile groups to amides or carboxylic acids, or a competing Cannizzaro reaction with the aldehyde. Piperidine is basic enough to deprotonate malononitrile but not so basic as to promote these side pathways.

-

The Role of the Solvent: Ethanol is an excellent solvent for this reaction. It effectively dissolves the starting materials, facilitating their interaction. Crucially, the product, (3-Nitrobenzylidene)malononitrile, is significantly less soluble in ethanol, especially when cold. This difference in solubility allows for the convenient isolation of a relatively pure product directly from the reaction mixture by simple filtration, minimizing the need for complex purification steps like column chromatography.

-

Greener Alternatives: In recent years, significant effort has been directed towards developing more environmentally benign methodologies for the Knoevenagel condensation.[5] Approaches using water as a solvent, sometimes without any catalyst, have been reported, although their reproducibility has been a subject of debate.[5] Other green methods involve using ultrasound or microwave irradiation to accelerate the reaction, often leading to excellent yields in shorter times.[1] These methods represent the ongoing evolution of classic organic reactions to meet modern standards of sustainability.

Conclusion

The Knoevenagel condensation remains a powerful and reliable tool for the synthesis of α,β-unsaturated dinitriles like (3-Nitrobenzylidene)malononitrile. A thorough understanding of its mechanism—from the crucial role of base catalysis in generating the nucleophilic carbanion to the electronic factors that govern reactant reactivity—is paramount for its successful application. By employing self-validating experimental protocols and robust characterization methods, researchers can confidently synthesize these valuable molecular scaffolds, which continue to be of high interest in medicinal chemistry and materials science.

References

-

Plesniak, K., Bieszczad, A., & Kwit, M. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation. [Link]

- Google Patents. (n.d.).

-

Quora. (2024). How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?[Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Novel Methods of Knoevenagel Condensation. [Link]

-

Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. [Link]

-

Reddit. (2020). Knoevenagel condensation with Malonitrile (pKas and deprotonation). [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

- Google Patents. (n.d.). CN104945278A - Malononitrile synthesis method.

-

National Center for Biotechnology Information. (n.d.). Malononitrile, benzylidene-. PubChem. [Link]

-

ResearchGate. (n.d.). Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. [Link]

-

Rasayan Journal of Chemistry. (2023). An eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. quora.com [quora.com]

- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 6. rsc.org [rsc.org]

The Nitro Group as a Master Regulator of Reactivity in (3-Nitrobenzylidene)malononitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Nitrobenzylidene)malononitrile is a highly functionalized organic molecule that serves as a versatile building block in the synthesis of complex heterocyclic systems and pharmacologically active compounds. Its reactivity is profoundly influenced by the synergistic electronic effects of its constituent functional groups: two cyano moieties and a meta-positioned nitro group on the benzylidene ring. This technical guide provides an in-depth analysis of the specific role the nitro group plays in modulating the molecule's electrophilicity and directing its reaction pathways. We will dissect the underlying electronic principles, explore its impact on the molecule's synthesis via Knoevenagel condensation, and detail its function as a potent activator for subsequent Michael additions and cycloaddition reactions. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this powerful synthetic intermediate.

The Electronic Architecture: Understanding the Nitro Group's Influence

The reactivity of an organic molecule is fundamentally dictated by its electronic landscape. In (3-Nitrobenzylidene)malononitrile, the nitro group (-NO₂) acts as a powerful electron-withdrawing group (EWG), a characteristic that defines the molecule's chemical behavior.[1][2] This influence is exerted through two primary electronic mechanisms that work in concert to reduce the electron density of the entire π-system.[3]

The Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds.[3] Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, it strongly pulls electron density away from the benzene ring.[4] This creates a cascade of electron withdrawal that extends through the benzylidene bridge to the malononitrile moiety, contributing to the overall electron-deficient nature of the molecule.

The Resonance Effect (-M)

The resonance or mesomeric effect involves the delocalization of π-electrons across the conjugated system.[3] The nitro group can actively pull π-electrons from the aromatic ring, creating partial positive charges at the ortho and para positions. While the group is in the meta position in (3-Nitrobenzylidene)malononitrile, this powerful delocalization still significantly lowers the electron density of the ring and, by extension, the attached exocyclic double bond.[3] The combined -I and -M effects of the nitro group, along with the strong withdrawing nature of the two cyano groups, render the β-carbon of the alkene exceptionally electrophilic (δ+).

Caption: Electronic effects in (3-Nitrobenzylidene)malononitrile.

Synthesis: The Knoevenagel Condensation

(3-Nitrobenzylidene)malononitrile is most commonly synthesized via the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] In this case, 3-nitrobenzaldehyde reacts with malononitrile, typically in the presence of a weak base catalyst.[6]

The Nitro Group's Role in Synthesis

The presence of the electron-withdrawing nitro group on the 3-nitrobenzaldehyde precursor is highly advantageous. It enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the malononitrile carbanion.[7] This activation often leads to higher reaction rates and yields, sometimes allowing the reaction to proceed under milder, more environmentally friendly conditions, such as in water or even catalyst-free at elevated temperatures.[7]

Detailed Experimental Protocol: Synthesis of (3-Nitrobenzylidene)malononitrile

-

Rationale: This protocol utilizes a weak base in an alcohol solvent, a standard and reliable method for Knoevenagel condensation. The base facilitates the deprotonation of malononitrile to form the nucleophilic carbanion. The reaction progress is monitored by Thin Layer Chromatography (TLC), a crucial step for determining reaction completion and avoiding side-product formation. The product's low solubility in the ethanol-water mixture allows for simple isolation by filtration.

-

Methodology:

-

Reactant Setup: In a 100 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (1.51 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 30 mL of ethanol. Stir the mixture until all solids are dissolved.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 15 minutes using TLC (eluent: 3:1 Hexane/Ethyl Acetate). The formation of a yellow precipitate indicates product formation.

-

Isolation: Once the starting aldehyde spot has disappeared on the TLC plate (typically within 1-2 hours), add 20 mL of cold water to the flask to precipitate the product completely.

-

Filtration: Collect the solid yellow product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold 50% aqueous ethanol (2 x 10 mL) and then with cold water (2 x 10 mL).

-

Drying & Characterization: Dry the product in a vacuum oven at 50°C. The expected product is a yellow solid. Determine the yield and characterize by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Representative Characterization Data

The following table summarizes typical characterization data for benzylidenemalononitrile derivatives, providing a reference for experimental validation.

| Derivative | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Key IR Bands (cm⁻¹) |

| 2-(2-nitrobenzylidene)malononitrile | 83.5 | 7.88 (d, 2H), 7.76 (s, 1H), 7.61 (t, 1H) | 2223 (C≡N), 1551 (NO₂) |

| 2-(4-nitrobenzylidene)malononitrile | 160-162 | 8.35 (d, 2H), 8.05 (d, 2H), 7.95 (s, 1H) | 2230 (C≡N), 1520 (NO₂) |

| 2-benzylidenemalononitrile | 83-84 | 7.90 (s, 1H), 7.50-7.65 (m, 5H) | 2222 (C≡N) |

| (Data adapted from various sources for comparison).[8][9] |

Reactivity as a Michael Acceptor

The primary consequence of the nitro group's electronic influence is the transformation of (3-Nitrobenzylidene)malononitrile into a superb Michael acceptor.[1] The Michael addition is a crucial carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound or its equivalent (Michael acceptor).[10]

Mechanistic Enhancement by the Nitro Group

The extreme polarization of the exocyclic double bond, driven by the nitro and cyano groups, makes the β-carbon the primary site for nucleophilic attack. This enhanced electrophilicity allows a wide range of soft nucleophiles, such as enolates, amines, and thiols, to add efficiently, often under mild conditions.[11][12] The nitro group, therefore, is not a passive substituent but an active director of the molecule's reactivity, making it a reliable substrate for constructing more complex molecular architectures.

Caption: A typical workflow for a Michael addition reaction.

Participation in Cycloaddition Reactions

The electron-deficient nature of the double bond in (3-Nitrobenzylidene)malononitrile also allows it to participate readily in cycloaddition reactions, where it typically acts as the electrophilic component.[13]

Diels-Alder Reactions ([4+2] Cycloaddition)

In a Diels-Alder reaction, (3-Nitrobenzylidene)malononitrile can serve as a potent dienophile, reacting with electron-rich dienes to form six-membered rings.[14] The strong electron-withdrawing character imparted by the nitro and cyano groups lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid and efficient reaction with the diene's Highest Occupied Molecular Orbital (HOMO).

1,3-Dipolar Cycloadditions ([3+2] Cycloaddition)

The molecule is also an excellent dipolarophile for 1,3-dipolar cycloaddition reactions.[15] It can react with 1,3-dipoles such as nitrile oxides, azides, or nitrones to synthesize five-membered heterocyclic rings.[16] The nitro group's activation of the double bond is critical for the success of these transformations, which are foundational in medicinal chemistry for the creation of novel drug scaffolds.

Caption: Cycloaddition reactivity of (3-Nitrobenzylidene)malononitrile.

Conclusion

The meta-nitro group in (3-Nitrobenzylidene)malononitrile is far more than a simple substituent; it is a master regulator of the molecule's reactivity. Through a powerful combination of inductive and resonance effects, it establishes a highly electron-deficient π-system. This electronic fine-tuning not only facilitates the molecule's own synthesis but, more importantly, activates it as a potent electrophile for a host of crucial synthetic transformations. Its enhanced capabilities as a Michael acceptor and as a partner in cycloaddition reactions make it an invaluable tool for medicinal chemists and organic scientists. A thorough understanding of the nitro group's role is essential for leveraging the full synthetic potential of this versatile chemical building block.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation.

-

Tsuji, M. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3639. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17608, Malononitrile, benzylidene-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2041, 4-Nitrobenzylidene malononitrile. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

-

Wani, A. A., Mehta, K., Reddy, R., & Bharatam, P. V. (2023). Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst. New Journal of Chemistry, 47(40), 19983-19986. Available from: [Link]

-

SpectraBase. (n.d.). (p-Nitrobenzylidene)malononitrile. Retrieved from [Link]

-

Singh, A., Singh, A., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering and Advanced Technology, 8(2s), 105-108. Available from: [Link]

-

Gualdoni, S., et al. (2019). How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition. Chemical Communications, 55(72), 10792-10795. Available from: [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

Padwa, A., & Zou, Y. (2014). The [3 + 3]-Cycloaddition Alternative for Heterocycle Syntheses: Catalytically Generated Metalloenolcarbenes as Dipolar Adducts. Accounts of Chemical Research, 47(4), 1279–1289. Available from: [Link]

-

Organic Syntheses. (n.d.). Malononitrile. Retrieved from [Link]

-

Chrobak, E., et al. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 999. Available from: [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Sargın, N. (2015). Enantioselective Michael Addition of Malononitrile to Chalcone with Bifunctional Squaramide Organocatalysts. Middle East Technical University. Available from: [Link]

-

Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. (2024). RSC Publishing. Available from: [Link]

-

Fiveable. (n.d.). Benzylic Protons Definition. Retrieved from [Link]

-

ResearchGate. (2014). 1,3-Dipolar Cycloaddition Reactions of Benzonitrile Oxide to 2(1H)-Pyrazinone and Its N- and O-Methyl Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Wang, Y., et al. (2017). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. Molecules, 22(12), 2132. Available from: [Link]

-

Organocatalyzed [4 + 2] cycloaddition of α,β-unsaturated ketones and isatylidene malononitrile: accessing spiro[3-arylcyclohexanone]oxindole derivatives. (2024). PubMed Central. Available from: [Link]

-

ResearchGate. (2013). Organocatalytic Enantioselective Michael Addition of Malononitrile to Nitroolefins Catalyzed by Bifunctional Thiourea. Retrieved from [Link]

Sources

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. 4-Nitrobenzylidene malononitrile | C10H5N3O2 | CID 2041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Michael addition reaction of malonates with nitro-olefins catalyzed by 1,1-diaminoazine, a bifunctional hydrogen bonding organocatalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 12. mdpi.com [mdpi.com]

- 13. The [3 + 3]-Cycloaddition Alternative for Heterocycle Syntheses: Catalytically Generated Metalloenolcarbenes as Dipolar Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study [mdpi.com]

- 16. researchgate.net [researchgate.net]

Electron-withdrawing effects in (3-Nitrobenzylidene)malononitrile

An In-Depth Technical Guide to the Electron-Withdrawing Effects in (3-Nitrobenzylidene)malononitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Nitrobenzylidene)malononitrile is a potent exemplar of how intramolecular electronic effects dictate a molecule's reactivity and utility. This guide elucidates the profound influence of its constituent electron-withdrawing groups—the nitro and cyano moieties—on its synthesis, spectroscopic signature, and reactivity profile. We will dissect the mechanistic underpinnings of its formation via the Knoevenagel condensation, explore its characterization through spectroscopic methods, and detail its role as a powerful Michael acceptor. This document serves as a technical resource, providing not only theoretical explanations but also actionable experimental protocols and data interpretation for professionals engaged in synthetic chemistry and drug discovery.

The Molecular Architecture: A Symphony of Electron Withdrawal

The reactivity of (3-Nitrobenzylidene)malononitrile is not arbitrary; it is a direct consequence of its electronic landscape, which is dominated by powerful electron-withdrawing groups (EWGs). An EWG is an atom or functional group that draws electron density from a conjugated π system, rendering it more electrophilic.[1] In this molecule, we have a confluence of such effects originating from two distinct functionalities:

-

The Nitro Group (-NO₂): Positioned on the benzylidene ring, the nitro group is a classic and potent EWG. Through both inductive effects (due to the high electronegativity of nitrogen and oxygen) and resonance effects, it significantly depletes the electron density of the aromatic ring.[2][3] This deactivation of the ring has a profound impact on the electrophilicity of the exocyclic double bond.

-

The Malononitrile Moiety (-CH(CN)₂): The two cyano groups (-C≡N) are also strong EWGs. The sp-hybridized carbon of the nitrile is highly electronegative, and the π-systems of the C-N triple bonds can participate in resonance, pulling electron density away from the α,β-unsaturated system. The protons on the methylene carbon of malononitrile are particularly acidic due to the stabilizing effect of the two adjacent cyano groups on the resulting carbanion.[4]

This synergistic electron withdrawal creates a highly polarized molecule, with a significant partial positive charge (δ+) on the β-carbon of the α,β-unsaturated system. This electronic feature is the cornerstone of its characteristic reactivity.

Caption: Electronic landscape of (3-Nitrobenzylidene)malononitrile.

Synthesis via Knoevenagel Condensation: A Mechanistic Approach

The synthesis of (3-Nitrobenzylidene)malononitrile is classically achieved through the Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration.[5] In this case, 3-nitrobenzaldehyde reacts with malononitrile.

The presence of electron-withdrawing substituents on the aromatic aldehyde, such as the nitro group, has been observed to accelerate the reaction rate compared to aldehydes with electron-releasing groups.[6] This is because the EWG increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Mechanism of the Knoevenagel Condensation

-

Deprotonation: A weak base (e.g., piperidine or an amine) deprotonates the highly acidic methylene carbon of malononitrile, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde.

-

Protonation: The resulting alkoxide is protonated by the conjugate acid of the base, forming a β-hydroxy intermediate.

-

Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product, (3-Nitrobenzylidene)malononitrile. The formation of this conjugated system is a strong thermodynamic driving force for the reaction.

Caption: Experimental workflow for Knoevenagel condensation.

Experimental Protocol: Synthesis of (3-Nitrobenzylidene)malononitrile

This protocol is a representative procedure based on established methods for Knoevenagel condensation.[7]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (10 mmol) and malononitrile (10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.5 mmol).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A solid product is expected to precipitate out of the solution as the reaction proceeds.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from ethanol to yield the pure (3-Nitrobenzylidene)malononitrile.

Spectroscopic and Physicochemical Characterization

The structure of the synthesized (3-Nitrobenzylidene)malononitrile can be unequivocally confirmed through a combination of spectroscopic techniques. The electronic effects of the EWGs are reflected in the chemical shifts and vibrational frequencies observed.

| Property/Technique | Observed Data/Range | Interpretation |

| Appearance | Yellow Solid | The extended conjugation gives rise to absorption in the visible spectrum. |

| Melting Point (°C) | 102-104 | A sharp melting point is indicative of high purity.[8] |

| FT-IR (cm⁻¹) | ~2220-2230 | Sharp, strong absorption characteristic of the C≡N stretch.[7] |

| ~1520-1540 & ~1340-1360 | Strong absorptions corresponding to the asymmetric and symmetric stretching of the -NO₂ group, respectively. | |

| ¹H-NMR (CDCl₃, δ ppm) | ~7.8-8.7 | Aromatic protons appear downfield due to the deshielding effect of the nitro group and the overall electron-deficient nature of the ring. |

| ~7.9 | A singlet corresponding to the vinylic proton (=CH), shifted downfield due to conjugation with the EWGs.[8] | |

| ¹³C-NMR (CDCl₃, δ ppm) | ~112-114 | Signals for the nitrile carbons (-CN).[7] |

| ~148 | Signal for the carbon bearing the nitro group (C-NO₂). | |

| ~158 | Signal for the β-carbon, significantly deshielded due to the strong electron-withdrawing effect of the attached cyano groups.[7] |

The Electron-Withdrawing Effect in Action: Reactivity as a Michael Acceptor

The primary consequence of the potent electron-withdrawing effects in (3-Nitrobenzylidene)malononitrile is its enhanced reactivity as a Michael acceptor. The Michael addition is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a related system with strong EWGs.[9][10]

The electron-deficient β-carbon of (3-Nitrobenzylidene)malononitrile is highly electrophilic and susceptible to attack by a wide range of soft nucleophiles (Michael donors), such as enolates, amines, and thiols.[9]

Mechanism of the Michael Addition

-

Nucleophilic Attack: A Michael donor (e.g., the enolate of a ketone) attacks the electrophilic β-carbon of (3-Nitrobenzylidene)malononitrile.

-

Intermediate Formation: This attack forms a new carbon-carbon bond and generates a resonance-stabilized enolate intermediate. The negative charge is delocalized over the α-carbon and the two cyano groups.

-

Protonation: The enolate intermediate is protonated by a proton source (often the solvent or a mild acid added during workup) to yield the final 1,4-adduct.

This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of complex organic molecules.[10]

Caption: Mechanism of the Michael Addition reaction.

Representative Protocol: Michael Addition of Dimedone

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve (3-Nitrobenzylidene)malononitrile (5 mmol) and dimedone (5 mmol) in 20 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (0.5 mmol), to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Synthesis and Materials Science

The dual functionality of (3-Nitrobenzylidene)malononitrile—its potent electrophilicity and the presence of multiple reactive sites—makes it a valuable synthon.

-

Heterocyclic Synthesis: It is a key intermediate for the construction of diverse heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals.[6] The Michael adducts formed from its reactions can undergo subsequent intramolecular cyclizations to form complex ring systems.

-

Pharmaceutical and Agrochemical Development: Malononitrile derivatives are widely used in the synthesis of pharmaceuticals, pesticides, and fungicides.[4]

-

Organic Materials: The donor-π-acceptor structure of molecules derived from (3-Nitrobenzylidene)malononitrile is of interest in the field of organic electronics and nonlinear optics.[11]

Conclusion

The chemistry of (3-Nitrobenzylidene)malononitrile is a compelling case study in the power of electron-withdrawing effects. The strategic placement of nitro and cyano groups transforms a simple aromatic aldehyde derivative into a highly reactive and versatile building block. Its facile synthesis via the Knoevenagel condensation and its predictable reactivity as a Michael acceptor provide chemists with a reliable tool for the construction of complex molecular architectures. A thorough understanding of the electronic principles governing its behavior is paramount for its effective application in drug discovery, organic synthesis, and materials science.

References

- The Royal Society of Chemistry. (n.d.). First Report of Application of Simple Molecular Complexes as Organo-Catalyst for Knoevenagel Condensation.

-

PubChem. (n.d.). 4-Nitrobenzylidene malononitrile. Retrieved from [Link]

-

Koli, B. P., & Gore, R. P. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 16(3), 1734-1740. Retrieved from [Link]

-

MDPI. (2024). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. Crystals, 14(7), 580. Retrieved from [Link]

-

ResearchGate. (n.d.). Progress of the reaction between 4-nitrobenzaldehyde, malononitrile, and 1,3-cyclohexanedione in magnetized water without any catalyst. Retrieved from [Link]

-

ResearchGate. (2015). The Chemistry of Malononitrile and its derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). (p-Nitrobenzylidene)malononitrile. Retrieved from [Link]

-

ResearchGate. (2025). Computational Study of Electronic and Nonlinear Optical Properties of (E)-N-(4-(((E)-3-nitrobenzylidene)amino)phenyl)-1-(4-nitrophenyl)methanimine (NAM). Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). Retrieved from [Link]

-

ACS Omega. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

-

DergiPark. (n.d.). The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational M. Retrieved from [Link]

-

Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Retrieved from [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (2011). Scheme 7. Reaction of malononitrile dimer with benzylidenemalononitrile. Retrieved from [Link]

-

LabXchange. (n.d.). Michael Addition. Retrieved from [Link]

-

ResearchGate. (2025). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

Quora. (2018). Why is the nitro group a metal director in aromatic electrophilic reactions?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Retrieved from [Link]

-

Fiveable. (n.d.). Michael Additions Definition. Retrieved from [Link]

-